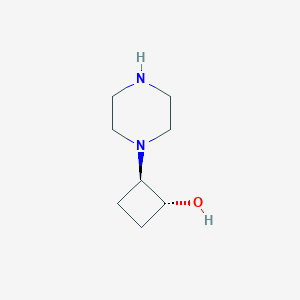![molecular formula C14H18O3 B1493636 4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid CAS No. 1583369-83-8](/img/structure/B1493636.png)
4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid
描述
4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. It features a benzene ring substituted with a tetrahydropyran moiety and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid typically involves the following steps:
Formation of Tetrahydropyran Derivative: The starting material, tetrahydropyran, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Attachment to the Benzene Ring: The resulting tetrahydropyran derivative is then coupled with a benzoic acid precursor through a suitable reaction, such as a Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated benzene derivatives and nitrobenzene derivatives.
科学研究应用
4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its potential biological activities and interactions with biomolecules.
Medicine: It may have therapeutic potential and can be explored for its pharmacological properties.
Industry: The compound can be utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological targets, while the tetrahydropyran moiety may interact with enzymes or receptors. The exact mechanism depends on the specific application and biological context.
相似化合物的比较
4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid can be compared with other similar compounds, such as:
4-(Tetrahydropyran-4-yl)-benzoic acid: This compound lacks the ethyl group and has different chemical properties.
4-(2-Hydroxyethyl)-benzoic acid: This compound has a hydroxyl group instead of the tetrahydropyran moiety.
4-(2-Methoxyethyl)-benzoic acid: This compound has a methoxy group instead of the tetrahydropyran moiety.
The uniqueness of this compound lies in its combination of the tetrahydropyran ring and the ethyl group, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
4-[2-(oxan-4-yl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)13-5-3-11(4-6-13)1-2-12-7-9-17-10-8-12/h3-6,12H,1-2,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRVEQYENFRQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


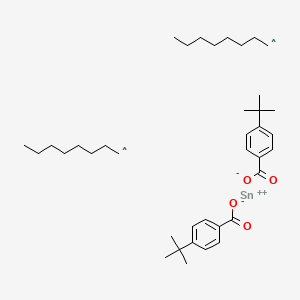

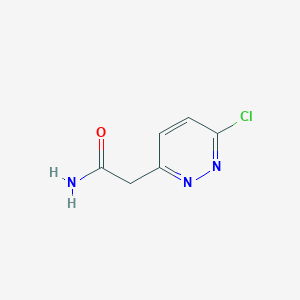
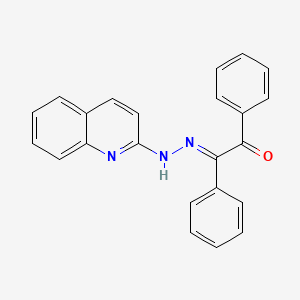
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
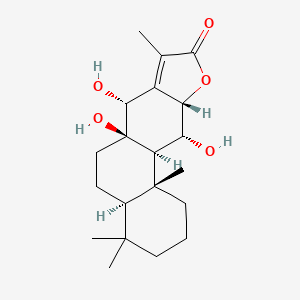
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
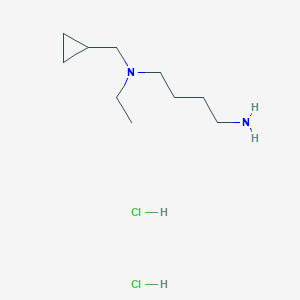
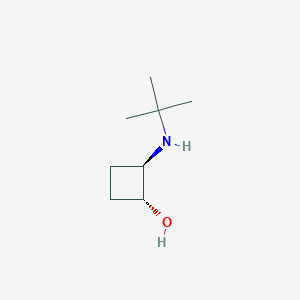
![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
